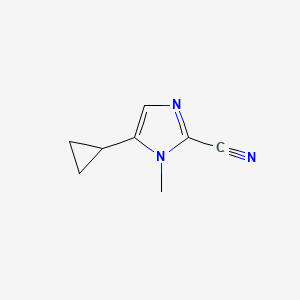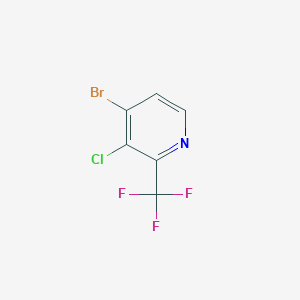
4-Bromo-3-chloro-2-(trifluoromethyl)pyridine
Overview
Description
4-Bromo-3-chloro-2-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains bromine, chlorine, and trifluoromethyl groups attached to a pyridine ring
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridine derivatives have been used in the synthesis of various drugs . For instance, some trifluoromethylpyridine derivatives have been used in the preparation of kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .
Mode of Action
It’s known that trifluoromethylpyridine derivatives can participate in suzuki–miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that trifluoromethylpyridine derivatives can affect various biochemical pathways depending on the specific derivative and its targets .
Result of Action
It’s known that trifluoromethylpyridine derivatives can have various effects depending on the specific derivative and its targets .
Action Environment
It’s known that environmental factors can significantly impact the action of a compound .
Biochemical Analysis
Biochemical Properties
4-Bromo-3-chloro-2-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the synthesis of histone deacetylase inhibitors, which are potential therapies for diseases such as Huntington’s disease . The compound interacts with enzymes, proteins, and other biomolecules, often acting as an inhibitor or modulator. For instance, it has been used in the synthesis of selective Class IIa histone deacetylase inhibitors, indicating its interaction with these enzymes . The nature of these interactions typically involves binding to the active sites of enzymes, thereby altering their activity and influencing downstream biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role in histone deacetylase inhibition can lead to changes in gene expression patterns, affecting cellular processes such as differentiation, proliferation, and apoptosis . Additionally, the compound’s impact on cellular metabolism can alter the metabolic flux and levels of key metabolites, further influencing cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their conformation and activity. This inhibition or activation can result in altered gene expression, as seen with histone deacetylase inhibitors . The compound’s trifluoromethyl group is particularly important for its binding affinity and specificity, as it can form strong interactions with target biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is crucial for its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, allowing for sustained biochemical activity . Degradation over time can lead to a decrease in its efficacy and potential changes in its biochemical properties.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of gene expression. At higher doses, it can cause toxic or adverse effects, including damage to specific organs or tissues . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and levels of metabolites, thereby affecting overall cellular metabolism . Its interactions with specific enzymes can lead to the formation of metabolites that may have distinct biochemical properties and effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments . The compound’s distribution is essential for its biochemical activity, as it needs to reach its target sites to exert its effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is critical for its activity and function, as it needs to be present in the right cellular context to interact with its target biomolecules . Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine typically involves the following steps:
Formation of Trifluoromethylpyridine Sodium Salt: Trifluoromethylpyridine is reacted with sodium hydroxide to form the sodium salt of trifluoromethylpyridine.
Substitution Reaction: The sodium salt is then reacted with bromine or bromine-containing compounds under basic conditions to introduce the bromine atom, resulting in the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium phosphate are typically used.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include substituted pyridines with various functional groups.
Coupling Products: The major products are biaryl compounds formed through the coupling of the pyridine ring with aromatic or aliphatic groups.
Scientific Research Applications
4-Bromo-3-chloro-2-(trifluoromethyl)pyridine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its ability to disrupt biological pathways in pests.
Material Sciences: It is employed in the synthesis of advanced materials with unique electronic and optical properties.
Comparison with Similar Compounds
- 4-Bromo-2-(trifluoromethyl)pyridine
- 3-Chloro-2-(trifluoromethyl)pyridine
- 2-Bromo-4-(trifluoromethyl)pyridine
Comparison: 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs. The trifluoromethyl group also imparts significant electron-withdrawing properties, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
4-bromo-3-chloro-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-3-1-2-12-5(4(3)8)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIXBFNPZJCNET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


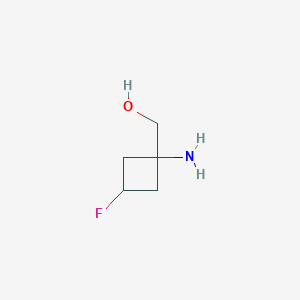
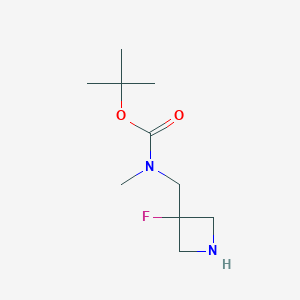

![2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL](/img/structure/B1403533.png)
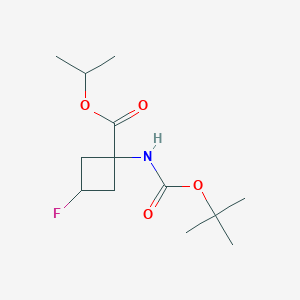
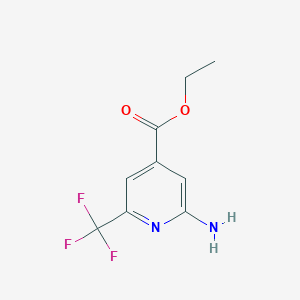
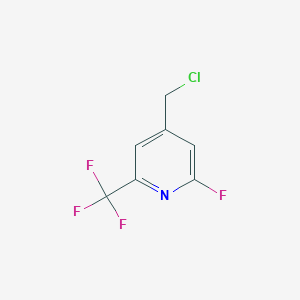
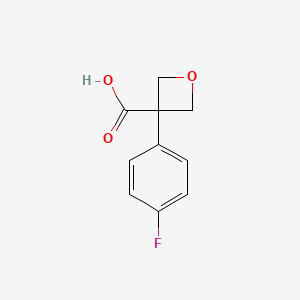
![Tert-butyl 3-oxo-1,3a,4,6,7,7a-hexahydrofuro[3,4-c]pyridine-5-carboxylate](/img/structure/B1403542.png)
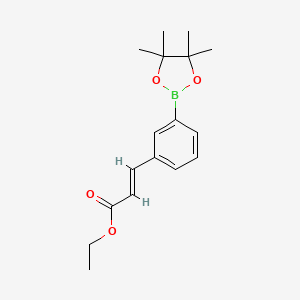
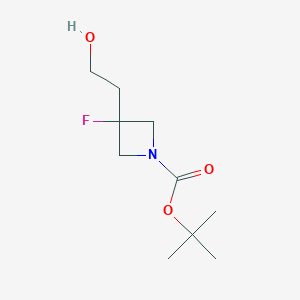
![6-(Boc-amino)-1-azaspiro[3.3]heptane](/img/structure/B1403545.png)
